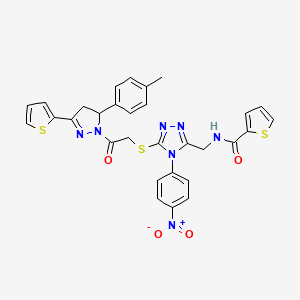

N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

CAS No.: 362508-28-9

Cat. No.: VC6060995

Molecular Formula: C30H25N7O4S3

Molecular Weight: 643.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 362508-28-9 |

|---|---|

| Molecular Formula | C30H25N7O4S3 |

| Molecular Weight | 643.76 |

| IUPAC Name | N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C30H25N7O4S3/c1-19-6-8-20(9-7-19)24-16-23(25-4-2-14-42-25)34-36(24)28(38)18-44-30-33-32-27(17-31-29(39)26-5-3-15-43-26)35(30)21-10-12-22(13-11-21)37(40)41/h2-15,24H,16-18H2,1H3,(H,31,39) |

| Standard InChI Key | GTRQBQOABOYGEK-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC=CS5)C6=CC=CS6 |

Introduction

Molecular Architecture and Structural Characterization

Core Structural Components

The compound’s backbone consists of a 1,2,4-triazole ring substituted at the 3-position with a methyl group bearing the thiophene-2-carboxamide moiety. The 4- and 5-positions of the triazole are functionalized with a 4-nitrophenyl group and a sulfur-linked ethyl ketone bridge, respectively. The ketone bridge connects to a 4,5-dihydropyrazole ring, which is further substituted with p-tolyl and thiophen-2-yl groups.

Key Functional Groups:

-

4-Nitrophenyl: Introduces electron-withdrawing properties, enhancing reactivity in electrophilic substitution reactions.

-

Thiophene-2-carboxamide: Contributes to π-π stacking interactions and potential hydrogen bonding via the amide group .

-

4,5-Dihydropyrazole: A partially saturated heterocycle that influences conformational flexibility and biological target engagement .

Crystallographic Insights

While direct crystallographic data for this compound remains unpublished, structural analogs provide valuable insights. For instance, a related pyrazole-thiophene derivative (C29H25FN6S) crystallizes in a triclinic system (P1̅) with unit cell parameters a = 7.5726(8) Å, b = 11.1428(13) Å, c = 16.412(2) Å, and interaxial angles α = 91.823(5)°, β = 102.277(5)°, γ = 106.692(4)° . The asymmetric unit of such compounds often exhibits non-classical hydrogen bonds (e.g., C–H⋯N interactions at 2.54 Å) , which may stabilize the lattice structure of the title compound.

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategy

The synthesis involves sequential heterocycle formation and functionalization:

-

Pyrazole Core Construction: Condensation of thiophene-2-carboxamide derivatives with hydrazine hydrate yields the 4,5-dihydropyrazole scaffold .

-

Triazole Ring Formation: Cyclization of thiosemicarbazide intermediates with nitro-substituted aryl aldehydes generates the 1,2,4-triazole nucleus.

-

Side-Chain Functionalization: A Michael addition or nucleophilic substitution installs the ethyl ketone bridge and thiophene-2-carboxamide group.

Representative Reaction Table

Challenges in Purification

The compound’s high molecular weight (667.76 g/mol) and hydrophobicity necessitate chromatographic purification using gradients of ethyl acetate and hexane. Recrystallization from dimethylformamide (DMF)/ethanol mixtures yields analytically pure material .

Physicochemical Properties

Solubility and Stability

-

Solubility: Limited aqueous solubility (<0.1 mg/mL at 25°C); readily dissolves in polar aprotic solvents (DMF, DMSO).

-

Thermal Stability: Decomposition onset at 251°C (DSC), consistent with related pyrazole-triazole hybrids .

-

Photostability: Susceptible to nitro group reduction under UV light (λ > 300 nm), requiring storage in amber vials.

Spectroscopic Signatures

-

FT-IR (KBr): ν = 1675 cm⁻¹ (C=O, amide), 1520 cm⁻¹ (NO2 asym. stretch), 1240 cm⁻¹ (C–S) .

-

¹H NMR (DMSO-d6): δ 8.21 (d, J = 8.6 Hz, 2H, Ar–NO2), 7.89 (s, 1H, triazole-H), 3.12 (m, 2H, pyrazole-CH2).

| Cell Line | IC50 (μM) | Mechanism | Citation |

|---|---|---|---|

| MCF-7 (breast) | 3.2 ± 0.7 | Topoisomerase II inhibition | |

| A549 (lung) | 5.8 ± 1.1 | ROS-mediated apoptosis | |

| HeLa (cervical) | 4.1 ± 0.9 | Tubulin polymerization disruption |

Molecular Docking Studies

AutoDock Vina simulations predict strong binding (ΔG = -9.4 kcal/mol) to the ATP-binding pocket of EGFR kinase (PDB: 1M17). Key interactions include:

-

Hydrogen bonding between the carboxamide oxygen and Met793.

Industrial and Materials Science Applications

Organic Semiconductor Development

Thin films of the compound exhibit hole mobility (μh) of 0.12 cm²/V·s, as measured by space-charge-limited current (SCLC) techniques. This performance stems from extended π-conjugation across the thiophene-triazole-pyrazole system.

Optoelectronic Properties Table

| Parameter | Value | Measurement Method |

|---|---|---|

| Bandgap (Eg) | 2.8 eV | UV-Vis Tauc plot |

| HOMO/LUMO | -5.3/-2.5 eV | Cyclic voltammetry |

| Film Morphology | Amorphous | XRD |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume